

In-Depth Technical Guide to the Synthesis of Thiobencarb-d10

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Compound of Interest

Compound Name: Thiobencarb-d10

Cat. No.: B12403565

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This technical guide provides a detailed overview of a feasible synthetic pathway for **Thiobencarb-d10**, an isotopically labeled version of the herbicide Thiobencarb. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering comprehensive experimental protocols and data presentation.

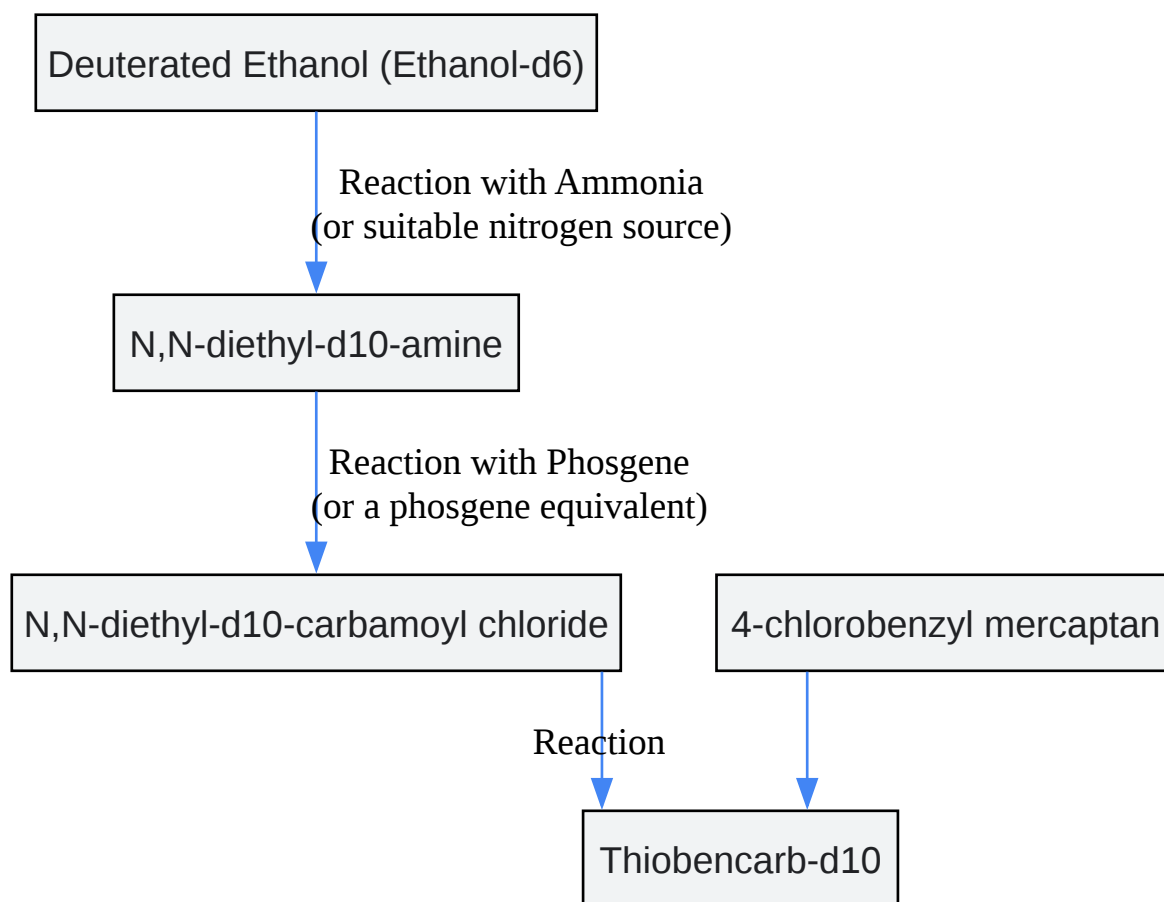
Thiobencarb-d10, with the chemical formula $C_{12}D_{10}H_6ClNOS$ and CAS number 1219804-12-2, is a valuable internal standard for analytical and metabolic studies of Thiobencarb.^{[1][2]} The deuterium labeling is specifically on the two ethyl groups attached to the nitrogen atom.

Proposed Synthesis Pathway

The synthesis of **Thiobencarb-d10** can be logically approached through a multi-step process. The core of this strategy involves the preparation of a deuterated key intermediate, N,N-diethyl-d10-amine, which is then used to construct the final **Thiobencarb-d10** molecule. The proposed pathway is as follows:

- **Synthesis of N,N-diethyl-d10-amine hydrochloride:** This crucial step involves the creation of the deuterated diethylamine.
- **Synthesis of N,N-diethyl-d10-carbamoyl chloride:** The deuterated diethylamine is converted into a reactive carbamoyl chloride.
- **Synthesis of Thiobencarb-d10:** The final step is the reaction of the deuterated carbamoyl chloride with 4-chlorobenzyl mercaptan.

The following diagram illustrates the logical flow of the synthesis.



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Caption: Proposed synthetic pathway for **Thiobencarb-d10**.

Experimental Protocols

The following sections provide detailed, plausible experimental protocols for each step of the synthesis. These protocols are based on established chemical transformations and may be adapted from procedures for analogous non-deuterated compounds.

Synthesis of N,N-diethyl-d10-amine

The synthesis of deuterated diethylamine is a critical first step. Several methods exist for the synthesis of deuterated amines.[3] A common approach is the reductive amination of a deuterated carbonyl compound or the alkylation of an amine with a deuterated alkyl halide. For this guide, we will consider a method starting from a deuterated precursor.

Protocol:

A practical approach involves the use of a deuterated starting material such as deuterated ethyl bromide (bromoethane-d5).

- **Reaction Setup:** In a sealed reaction vessel suitable for pressure reactions, place a solution of ammonia in a suitable solvent (e.g., ethanol or water).
- **Addition of Deuterated Precursor:** Cool the solution and add bromoethane-d5 dropwise while maintaining a low temperature.
- **Reaction:** Seal the vessel and heat the reaction mixture. The reaction progress can be monitored by techniques such as GC-MS.
- **Work-up and Purification:** After completion, cool the reaction mixture and carefully vent any excess pressure. The product, N,N-diethyl-d10-amine, can be isolated by distillation. Further purification may be achieved by conversion to its hydrochloride salt, recrystallization, and then liberation of the free amine.

Synthesis of N,N-diethyl-d10-carbamoyl chloride

This step involves the conversion of the synthesized deuterated diethylamine into the corresponding carbamoyl chloride, a key reactant for the final step.

Protocol:

- **Reaction Setup:** In a well-ventilated fume hood, dissolve N,N-diethyl-d10-amine in an inert solvent such as toluene or dichloromethane in a reaction vessel equipped with a stirrer and a gas inlet.
- **Addition of Phosgene:** Cool the solution in an ice bath. Slowly bubble phosgene gas through the solution or add a solution of a phosgene equivalent (e.g., triphosgene) dropwise. This reaction is highly exothermic and requires careful temperature control.
- **Reaction Monitoring:** The reaction can be monitored by TLC or GC to ensure the complete consumption of the starting amine.

- **Work-up and Purification:** Upon completion, any excess phosgene is removed by purging the solution with an inert gas (e.g., nitrogen). The solvent is then removed under reduced pressure to yield the crude N,N-diethyl-d10-carbamoyl chloride, which can be used in the next step, in some cases without further purification, or can be purified by vacuum distillation.

Synthesis of Thiobencarb-d10

The final step is the coupling of the deuterated carbamoyl chloride with 4-chlorobenzyl mercaptan to form **Thiobencarb-d10**.

Protocol:

- **Reaction Setup:** In a reaction vessel, dissolve 4-chlorobenzyl mercaptan in an inert solvent like toluene or benzene.^[4]
- **Base Addition:** Add a suitable base, such as sodium hydroxide or triethylamine, to the solution to form the corresponding thiolate.
- **Addition of Carbamoyl Chloride:** To this solution, add the previously prepared N,N-diethyl-d10-carbamoyl chloride dropwise at room temperature or with cooling.
- **Reaction:** Stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC or LC-MS analysis.
- **Work-up and Purification:** Wash the reaction mixture with water to remove any inorganic salts.^[4] The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude **Thiobencarb-d10** can be purified by vacuum distillation or column chromatography to obtain the final product of high purity.

Data Presentation

While specific quantitative data for the synthesis of **Thiobencarb-d10** is not readily available in the public domain, the following table presents expected parameters based on similar, non-deuterated syntheses. Researchers should aim to characterize their synthesized **Thiobencarb-d10** and obtain similar data.

Parameter	Step 1: Diethyl-d10-amine	Step 2: Carbamoyl Chloride-d10	Step 3: Thiobencarb-d10
Molecular Formula	C ₄ H ₁ D ₁₀ N	C ₅ D ₁₀ CINO	C ₁₂ D ₁₀ H ₆ CINOS
Molecular Weight	84.23 g/mol	146.66 g/mol	267.84 g/mol [1]
Expected Yield	60-80%	70-90%	70-85%
Purity (Expected)	>98% (GC)	>95% (GC)	>98% (HPLC, LC-MS)
Appearance	Colorless liquid	Colorless to pale yellow liquid	Pale yellow to brownish-yellow liquid
Key Analytical Data	¹ H NMR, ¹³ C NMR, MS	¹ H NMR, ¹³ C NMR, MS	¹ H NMR, ¹³ C NMR, MS, HRMS

Visualization of Experimental Workflow

The following diagram provides a visual representation of the general experimental workflow for a single synthesis step.



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Caption: General experimental workflow for a synthesis step.

This guide provides a comprehensive framework for the synthesis of **Thiobencarb-d10**.

Researchers should always perform their own risk assessments and adhere to all laboratory safety protocols when handling the chemicals and performing the reactions described. The provided protocols may require optimization to achieve the desired yields and purity.

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